molecular formula C22H23ClN4O3S2 B11376123 5-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11376123
M. Wt: 491.0 g/mol
InChI Key: GJNDPWXZXOJSRZ-UHFFFAOYSA-N
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Description

5-CHLORO-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of furan, benzothiophene, and pyrimidine moieties

Properties

Molecular Formula

C22H23ClN4O3S2

Molecular Weight

491.0 g/mol

IUPAC Name

5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H23ClN4O3S2/c1-12(2)31-22-25-11-15(23)18(26-22)20(29)27-21-17(14-7-3-4-8-16(14)32-21)19(28)24-10-13-6-5-9-30-13/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3,(H,24,28)(H,27,29)

InChI Key

GJNDPWXZXOJSRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CO4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include furan derivatives, benzothiophene derivatives, and pyrimidine derivatives. Common synthetic routes could involve:

    Step 1: Formation of the benzothiophene core through cyclization reactions.

    Step 2: Introduction of the furan moiety via coupling reactions.

    Step 3: Functionalization of the pyrimidine ring through nucleophilic substitution or other suitable reactions.

    Step 4: Final assembly of the compound through amide bond formation and chlorination.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which might confer unique chemical and biological properties compared to similar compounds.

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